2,4,6-Trichloroheptane
Description
2,4,6-Trichloroheptane (C₇H₁₃Cl₃) is a chlorinated hydrocarbon with three chlorine atoms positioned at the 2nd, 4th, and 6th carbon atoms of a heptane chain. It serves as a model compound for studying polyvinyl chloride (PVC) degradation and stereochemical behavior due to its structural resemblance to PVC repeat units .
Properties
CAS No. |
13049-21-3 |
|---|---|
Molecular Formula |
C7H13Cl3 |
Molecular Weight |
203.5 g/mol |
IUPAC Name |
2,4,6-trichloroheptane |
InChI |
InChI=1S/C7H13Cl3/c1-5(8)3-7(10)4-6(2)9/h5-7H,3-4H2,1-2H3 |
InChI Key |
ZIELQSWVHXTKFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(CC(C)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloroheptane typically involves the chlorination of heptane. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow reactor where heptane and chlorine gas are introduced simultaneously. The reaction mixture is maintained at a specific temperature and pressure to optimize yield and selectivity. Post-reaction, the product is purified through distillation or other separation techniques to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trichloroheptane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or even heptane.
Oxidation Reactions: Oxidation can lead to the formation of chlorinated alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of compounds like 2,4,6-trihydroxyheptane.
Reduction: Formation of partially or fully dechlorinated heptane derivatives.
Oxidation: Formation of chlorinated alcohols, aldehydes, or acids depending on the extent of oxidation.
Scientific Research Applications
2,4,6-Trichloroheptane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of chlorination on hydrocarbon chains and their reactivity.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Explored for its potential use in developing new pharmaceuticals or as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2,4,6-Trichloroheptane involves its interaction with molecular targets such as enzymes and cellular membranes. The chlorine atoms can form strong bonds with nucleophilic sites in biological molecules, potentially leading to alterations in their structure and function. The pathways involved may include disruption of membrane integrity, inhibition of enzyme activity, or induction of oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,4,6-Trithiaheptane (C₄H₁₀S₃)
2,4,6-Trithiaheptane replaces chlorine atoms with sulfur, forming thioether linkages. This compound is notable in food additive applications (e.g., as a flavoring agent) and differs significantly in reactivity and stability compared to 2,4,6-trichloroheptane .
Comparative Data Table
Structural and Functional Differences
- Reactivity : Chlorine’s electronegativity in this compound makes it prone to elimination reactions (e.g., dehydrochlorination), whereas sulfur’s lower electronegativity in 2,4,6-trithiaheptane results in greater chemical inertness under similar conditions .
- Spectroscopic Profiles: this compound: IR and NMR spectra reveal stereoisomer-dependent variations in dipole moments and conformational preferences, critical for understanding PVC tacticity .
Other Chlorinated Alkanes
Research Findings and Implications
- PVC Degradation : this compound’s decomposition under oxygen (Table 6 in ) highlights radical-mediated pathways relevant to PVC aging.
- Stereochemical Insights : Studies using IR and dipole moment measurements confirm that syndiotactic configurations in this compound correlate with PVC’s preferred chain conformations .
- Divergent Applications : Unlike 2,4,6-trithiaheptane’s role in food additives, the chloro-derivative’s utility remains confined to industrial polymer research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
